molecular formula C22H23ClN2O B8569164 1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide CAS No. 89242-19-3

1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide

Cat. No. B8569164
M. Wt: 366.9 g/mol
InChI Key: ROQAEKBEGAOJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04499094

Procedure details

Operations are carried out as for Example 7, starting from 1.42 g of 1-(2-chlorophenyl) isoquinoline 3-carboxylic acid, 0.58 g of triethylamine, 0.62 g of ethyl chloroformate and 0.66 g of N-propyl propylamine in 50 ml of chloroform. 1.40 g of N,N-dipropyl 1-(2-chloro phenyl) isoquinoline 3-carboxamide, melting at 101° C., are obtained.
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two
Quantity
0.62 g
Type
reactant
Reaction Step Three
Quantity
0.66 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[C:10]([C:18]([OH:20])=O)[N:9]=1.C(N(CC)CC)C.ClC(OCC)=O.[CH2:34]([NH:37][CH2:38][CH2:39][CH3:40])[CH2:35][CH3:36]>C(Cl)(Cl)Cl>[CH2:34]([N:37]([CH2:38][CH2:39][CH3:40])[C:18]([C:10]1[N:9]=[C:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[Cl:1])[C:17]2[C:12]([CH:11]=1)=[CH:13][CH:14]=[CH:15][CH:16]=2)=[O:20])[CH2:35][CH3:36]

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=NC(=CC2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
0.58 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.62 g
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
0.66 g
Type
reactant
Smiles
C(CC)NCCC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)N(C(=O)C=1N=C(C2=CC=CC=C2C1)C1=C(C=CC=C1)Cl)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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